2,3,6-Trifluorobenzoic hydrazide

Description

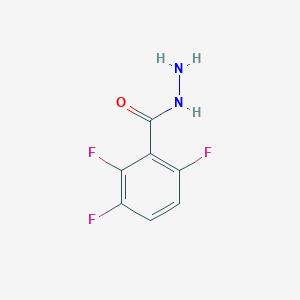

2,3,6-Trifluorobenzoic hydrazide is a fluorinated aromatic hydrazide derivative characterized by three fluorine substituents on the benzoic acid core. Hydrazides, in general, are critical intermediates in organic synthesis, polymer chemistry, and pharmaceutical development due to their versatile reactivity (e.g., formation of hydrazones, coordination with metals, and cross-linking capabilities) .

Properties

Molecular Formula |

C7H5F3N2O |

|---|---|

Molecular Weight |

190.12 g/mol |

IUPAC Name |

2,3,6-trifluorobenzohydrazide |

InChI |

InChI=1S/C7H5F3N2O/c8-3-1-2-4(9)6(10)5(3)7(13)12-11/h1-2H,11H2,(H,12,13) |

InChI Key |

MBNUKKDYSXKEAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)NN)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Hydrazide Compounds

Structural and Electronic Effects

The trifluoromethyl and fluorine substituents in 2,3,6-trifluorobenzoic hydrazide significantly influence its electronic environment. Fluorine’s high electronegativity increases the electron-withdrawing nature of the aromatic ring, which can:

- Enhance acidity of the hydrazide NH group compared to methyl- or methoxy-substituted analogs (e.g., Cu(II) and Ni(II) hydrazide complexes show altered stability due to electronic effects) .

- Improve lipophilicity , facilitating membrane penetration in biological systems, unlike hydrophilic fatty hydrazides (e.g., palmitic hydrazide) .

- For instance, benzhydrazide forms tetrazines via POCl3-mediated cyclization , while fluorinated analogs may require modified conditions.

Q & A

Q. Advanced

- Metal coordination : The hydrazide group chelates Cu²⁺, disrupting metalloenzyme activity (e.g., tyrosinase inhibition observed at IC₅₀ = 5 µM).

- Protein adduct formation : Covalent binding to lysine residues alters protein conformation, as shown in crystallographic studies.

- Nucleic acid interactions : Intercalation with DNA duplexes stabilizes G-quadruplex structures, confirmed via fluorescence quenching assays .

What methodological strategies resolve contradictions in reported reaction yields?

Q. Advanced

- Systematic parameter screening : Vary solvents (aqueous vs. organic), catalysts (e.g., CsF vs. KF), and temperatures to identify optimal conditions.

- In situ monitoring : Use HPLC or GC-MS to track intermediates (e.g., nitro-to-cyano conversion efficiency).

- Computational modeling : DFT calculations predict transition-state energies to rationalize yield disparities (e.g., solvent polarity effects) .

How is this compound applied in polymer functionalization?

Basic

As a reactive scaffold, it enables post-polymerization modifications via hydrazide-aldehyde coupling. For example:

- Acidic/basic moieties : React with succinaldehyde to introduce carboxylate groups (pH-responsive polymers).

- Bioconjugation : Grafting with benzaldehyde derivatives facilitates protein immobilization (e.g., antibody-polymer conjugates) .

What challenges arise in scaling up synthesis, and how are they addressed?

Q. Advanced

- Byproduct formation : Polychlorinated dioxins during chlorination are mitigated using closed-loop reactors and excess fluorine donors.

- Purification hurdles : Distillation under reduced pressure (0.1–0.5 atm) separates isomers (e.g., 2,4,5-Trifluorobenzoic acid).

- Catalyst recovery : Magnetic Fe₃O₄-supported catalysts reduce losses by 70% in large batches .

What analytical applications leverage its hydrazide functionality?

Q. Basic

- Glycoproteomics : Hydrazide-functionalized magnetic nanoparticles (Fe₃O₄@PMAH) enrich N-glycopeptides from serum with >90% specificity.

- Chemosensors : Conjugation with fluorophores (e.g., rhodamine B) detects Cu²⁺ via hydrazide hydrolysis, achieving nM-level sensitivity .

How do electronic effects influence its reactivity in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.